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Imidazo[1,5-a]pyridin-3-ylmethanamine

Cat. No.: B7842220
M. Wt: 147.18 g/mol
InChI Key: BFUUNGROTVEDIJ-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-3-ylmethanamine (CAS 1018657-15-2) is a valuable nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The imidazo[1,5-a]pyridine scaffold is recognized as a promising skeleton with wide application in the pharmaceutical area . This specific regioisomer, featuring a primary aminomethyl group at the 3-position, serves as a versatile synthon for the construction of more complex molecules. The compound's utility stems from the reactivity of the amine group, which can undergo typical reactions such as amide bond formation or reductive amination, facilitating its incorporation into diverse molecular architectures. The synthetic value of this core structure is highlighted by modern, practical synthesis methods, including a CBr4-mediated [4+1] dehydrocyclization of pyridin-2-ylmethanamines and aldehydes, which offers advantages of broad substrate scope and functional group tolerance under mild conditions . Other advanced synthetic approaches for the imidazo[1,5-a]pyridine core include copper-catalyzed direct transannulations and metal-free sequential dual oxidative amination of C(sp³)-H bonds . With a molecular formula of C8H9N3 and a molecular weight of 147.18 g/mol, it is essential to handle this compound with care. Please refer to the product's Safety Data Sheet for detailed hazard information . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B7842220 Imidazo[1,5-a]pyridin-3-ylmethanamine

Properties

IUPAC Name

imidazo[1,5-a]pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-8-10-6-7-3-1-2-4-11(7)8/h1-4,6H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUUNGROTVEDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Imidazo 1,5 a Pyridin 3 Ylmethanamine and Its Analogues

Retrosynthetic Analysis of Imidazo[1,5-a]pyridin-3-ylmethanamine

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections to identify plausible starting materials. The primary disconnection involves the C3-aminomethyl group, which can be traced back to a variety of functional groups at the C3 position of the imidazo[1,5-a]pyridine (B1214698) core. This functional group interconversion (FGI) approach points towards precursors like a C3-nitrile, C3-carboxamide, or a C3-ester, which can be subsequently reduced or elaborated to the desired amine.

A further disconnection of the imidazo[1,5-a]pyridine ring system itself reveals the most common synthetic strategy: the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. This typically involves disconnecting the N4-C5 and C1-N2 bonds. This leads back to a 2-(aminomethyl)pyridine derivative, which serves as the nucleophilic backbone, and a one-carbon electrophilic synthon. This electrophile can be an aldehyde, a carboxylic acid or its derivative, or another reactive one-carbon species that provides the C1 and C3 atoms of the final heterocyclic product. This fundamental approach, cyclocondensation, forms the basis for many of the synthetic methodologies discussed below.

Strategies for Imidazo[1,5-a]pyridine Core Synthesis

The construction of the imidazo[1,5-a]pyridine core is achieved through a variety of synthetic transformations, including cyclocondensation, oxidative cyclization, multi-component reactions, and metal-catalyzed or metal-free ring closures.

The most established route to the imidazo[1,5-a]pyridine core involves the cyclocondensation of 2-(aminomethyl)pyridine precursors with suitable electrophiles. beilstein-journals.org These electrophiles provide the C1 carbon atom of the heterocyclic ring. A wide array of electrophilic partners have been successfully employed, including carboxylic acids, acyl chlorides, esters, and thioamides. beilstein-journals.org

A notable development in this area is the use of electrophilically activated nitroalkanes as the C1 source. beilstein-journals.orgnih.gov In this method, nitroalkanes are activated by polyphosphoric acid (PPA), converting them into electrophilic phosphorylated nitronates. beilstein-journals.org These intermediates react with 2-(aminomethyl)pyridines (also known as 2-picolylamines) in a process that involves initial nucleophilic attack by the amine, a subsequent 5-exo-trig cyclization, and final aromatization to yield the imidazo[1,5-a]pyridine products. beilstein-journals.org While the reaction conditions can be harsh, this method provides moderate to good yields. beilstein-journals.org

Below is a table summarizing the synthesis of various imidazo[1,5-a]pyridine analogues using this cyclocondensation strategy.

2-(Aminomethyl)pyridine DerivativeNitroalkaneProductYield (%)
2-(Aminomethyl)pyridineNitroethane1-Methylimidazo[1,5-a]pyridine81
2-(Aminomethyl)pyridine1-Nitropropane1-Ethylimidazo[1,5-a]pyridine72
2-(Aminomethyl)pyridinePhenylnitromethane1-Phenylimidazo[1,5-a]pyridine64
5-Ethyl-2-(aminomethyl)pyridineNitroethane7-Ethyl-1-methylimidazo[1,5-a]pyridine75
2-(Aminomethyl)quinolineNitroethane1-Methylimidazo[5,1-a]isoquinoline85

Data sourced from Aksenov, D. A., et al. (2020). beilstein-journals.org

Oxidative cyclization methods provide an alternative route where the final step is an oxidation that leads to the aromatic imidazo[1,5-a]pyridine ring. These reactions often proceed via a dihydro-imidazo[1,5-a]pyridine intermediate which is subsequently dehydrogenated.

One such strategy involves a metal-free, sequential dual oxidative amination of C(sp³)–H bonds, which proceeds under ambient conditions. organic-chemistry.org This reaction involves two distinct oxidative C-N coupling events and a final oxidative dehydrogenation, removing a total of six hydrogen atoms to achieve aromatization. organic-chemistry.org Another approach utilizes a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine. organic-chemistry.org This process involves condensation, amination, and an efficient oxidative dehydrogenation step using molecular oxygen as a clean oxidant to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org

Iodine-mediated oxidative annulation represents another powerful metal-free technique. rsc.org This method uses molecular iodine to promote the reaction between 2-pyridyl ketones and alkylamines. The reaction proceeds via an sp³ C-H amination to construct the imidazole ring, offering an operationally simple, one-pot synthesis of various imidazo[1,5-a]pyridine derivatives. rsc.org

Starting Material 1Starting Material 2Catalyst/ReagentOxidantProduct Type
2-Pyridyl KetoneAlkylamineI₂ / NaOAcI₂Substituted Imidazo[1,5-a]pyridines
Pyridine KetoneBenzylamineCopper(II)O₂1,3-Diarylated Imidazo[1,5-a]pyridines
(Not specified)(Not specified)Metal-Free(Not specified)Imidazo[1,5-a]pyridines

Data compiled from various sources. organic-chemistry.orgrsc.org

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like imidazo[1,5-a]pyridines by combining three or more reactants in a single synthetic operation. An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org This method allows for the incorporation of diverse functionalities and even chiral substituents. organic-chemistry.org

Another innovative one-pot MCR involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.com This iodine-mediated process simultaneously constructs new C-N and C-S bonds, leading to 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogues. mdpi.com The reaction is notable for its mild conditions, broad substrate scope, and high atom utilization. mdpi.com

Transition metal catalysis has become a cornerstone for the synthesis of heterocyclic compounds, including imidazo[1,5-a]pyridines. These methods often provide high efficiency, selectivity, and functional group tolerance under mild conditions.

Several copper-catalyzed systems have been reported. A Copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines provides rapid access to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.orgbeilstein-journals.org This transformation utilizes oxygen as the sole oxidant and proceeds via Csp³-H amination. organic-chemistry.orgbeilstein-journals.org In a related strategy, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines yields 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org Furthermore, iron catalysis has been employed for an efficient C-H amination to construct the imidazole-fused ring system, using anisole (B1667542) as a green solvent and generating only water as a byproduct. organic-chemistry.org

Catalyst SystemReactant 1Reactant 2Reaction Type
Copper(I)N-heteroaryl aldehyde/ketoneAlkylamineTransannulation / Csp³-H amination
Copper(II)Pyridine ketoneBenzylamineTandem Condensation-Amination
Copper/Iodine2-Benzoylpyridineα-Amino acidDecarboxylative Cyclization
Iron(Not specified)(Not specified)C-H Amination

Data compiled from various sources. organic-chemistry.orgbeilstein-journals.org

To enhance the environmental and economic sustainability of synthetic routes, metal-free cyclization protocols have been developed. These methods avoid the cost and potential toxicity associated with residual transition metals in the final products.

One such approach is the denitrogenative transannulation of pyridotriazoles with nitriles, which uses the Lewis acid BF₃·Et₂O as a catalyst. organic-chemistry.org The choice of solvent is critical in this reaction to achieve high yields of the desired imidazo[1,5-a]pyridines under metal-free conditions. organic-chemistry.org Another strategy involves the reaction of heterocyclic benzylamines with trifluoroacetic anhydride (B1165640) (TFAA) as a trifluoromethylating reagent, which provides imidazo-fused N-heterocycles. organic-chemistry.org

Recently, a metal-free C-H functionalization method was developed using formaldehyde as both a solvent and a one-carbon source to bridge two imidazo[1,5-a]pyridine molecules. nih.govacs.org This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction proceeds without any metal catalyst and has been extended to other aldehydes, offering good yields of methylene-bridged bis-imidazo[1,5-a]pyridines. nih.govacs.org

Reagent/CatalystReactant 1Reactant 2Key Transformation
BF₃·Et₂OPyridotriazoleNitrileDenitrogenative Transannulation
I₂2-Pyridyl KetoneAlkylamineOxidative sp³ C-H Amination
TFAAHeterocyclic Benzylamine-Dehydrative Cyclization
FormaldehydeImidazo[1,5-a]pyridine-Methylene (B1212753) Insertion / C-H Functionalization

Data compiled from various sources. organic-chemistry.orgrsc.orgnih.govacs.org

Transannulation and Rearrangement Pathways

The construction of the imidazo[1,5-a]pyridine skeleton can be efficiently achieved through transannulation reactions, which involve the transformation of one heterocyclic ring into another. A notable method is the denitrogenative transannulation of pyridotriazoles. In one such pathway, pyridotriazoles react with nitriles in the presence of a BF₃·Et₂O catalyst to yield imidazo[1,5-a]pyridines. organic-chemistry.org The choice of solvent, particularly a combination of dichlorobenzene and dichloroethane, is critical for achieving high, often quantitative, yields under metal-free conditions. organic-chemistry.org

Alternatively, copper-catalyzed transannulation reactions provide another robust route. A copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, using oxygen as the sole oxidant, offers a rapid and concise method for accessing multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Similarly, a copper-catalyzed aerobic oxidative process facilitates a cascade denitrogenative transannulation of pyridotriazoles with benzylamines or amino acids. nih.gov This latter approach is particularly versatile, proceeding with good functional group tolerance and also enabling decarboxylative oxidative cyclization when amino acids are used as substrates. nih.gov

Direct and Indirect Functionalization for Aminomethyl Group Introduction at C3

The introduction of the aminomethyl group at the C3 position is a critical step in the synthesis of the target compound. This can be accomplished through direct functionalization of the pre-formed heterocycle or by incorporating the necessary functional group during the ring-forming process.

Regioselective C-H Functionalization at the C3 Position

The imidazo[1,5-a]pyridine ring system is electron-rich, with the C3 position being particularly susceptible to electrophilic attack due to resonance stabilization. nih.govinformahealthcare.com This inherent reactivity has been exploited for direct C-H functionalization. While direct aminomethylation is less common, related C-H alkylation methods highlight the feasibility of C3 functionalization. For instance, Lewis acid-catalyzed reactions of imidazopyridines with donor-acceptor cyclopropanes lead to regioselective alkylation at the C3 position. nih.gov

A metal-free approach has been developed for inserting a methylene bridge between two imidazo[1,5-a]pyridine molecules by functionalizing the C(sp²)–H bond. nih.gov This reaction uses formaldehyde as both a carbon source and a solvent, proceeding at room temperature in an aerobic environment. nih.gov Although this method creates a bis-heteroarene, the underlying principle of activating the C3-H bond is a key concept that could be adapted for introducing a single aminomethyl moiety. nih.gov

Post-Synthetic Modification via Amination or Reductive Amination

A classic and widely used industrial strategy for installing aminomethyl groups is a two-step process involving formylation followed by reductive amination. digitellinc.com This post-synthetic modification would involve first introducing a formyl group (-CHO) at the C3 position of the imidazo[1,5-a]pyridine ring, likely via a Vilsmeier-Haack type reaction. The resulting C3-aldehyde can then be converted to the target aminomethyl group through reductive amination, which involves condensation with ammonia (B1221849) or a protected amine equivalent, followed by reduction of the resulting imine. While classical methods for the initial formylation can be challenging on electron-deficient pyridine systems, the electron-rich nature of the fused imidazole ring makes the C3 position a viable target for such electrophilic substitution. nih.govdigitellinc.com

Utilization of Pre-functionalized Building Blocks in Cyclization

Perhaps the most common and versatile strategy for synthesizing C3-functionalized imidazo[1,5-a]pyridines, including the aminomethyl derivative, is to use a building block that already contains the key structural elements. Most synthetic approaches rely on the cyclocondensation of a nucleophilic 2-(aminomethyl)pyridine precursor with a suitable electrophilic partner that provides the remaining atoms for the imidazole ring. nih.govbeilstein-journals.orgnih.gov

This strategy is exemplified by the cyclization of 2-picolylamines with nitroalkanes, which are electrophilically activated in a medium of polyphosphoric acid (PPA) and phosphorous acid. nih.govnih.gov Another powerful method involves the reaction of 2-(aminomethyl)pyridines with reagents like triphosgene (B27547) or thiophosgene. lew.roresearchgate.net For instance, (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine can be cyclized to form the corresponding imidazo[1,5-a]pyridin-3-ol or thione derivatives in good yields. lew.roresearchgate.net Similarly, N-2-pyridylmethylamides can be treated with Lawesson's reagent and subsequently with mercury(II) acetate (B1210297) to generate the imidazo[1,5-a]pyridine ring system. researchgate.net These methods build the heterocyclic core around a pre-existing aminomethylpyridine unit, directly installing the required side chain.

Yield Optimization and Scalability Considerations in Synthesis

Optimizing reaction yields and ensuring the scalability of synthetic routes are crucial for practical applications. Research in this area has focused on catalyst selection, reaction conditions, and scale-up feasibility.

For instance, in the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines via oxidative amination, a screen of Lewis acid catalysts demonstrated that Cu(OAc)₂ provided superior results compared to CuI, Cu(OTf)₂, and FeCl₃, while Zn(OAc)₂ was completely ineffective. nih.gov This highlights the importance of catalyst choice in optimizing yield. nih.gov

The optimization of reaction conditions is also paramount. In the synthesis of imidazo[1,5-a]pyridines from 2-(aminomethyl)pyridine and nitroethane, a systematic study of the reaction medium and temperature dramatically improved the outcome. nih.gov

Table 1: Optimization of reaction conditions for the synthesis of 1-methylimidazo[1,5-a]pyridine. Data sourced from Beilstein J Org Chem, 2020. nih.gov

Scalability has been demonstrated for several key synthetic routes. A metal-free, iodine-mediated sp³ C–H amination to produce imidazo[1,5-a]pyridines was shown to be conveniently operable on a gram scale. rsc.org Similarly, a metal-free methylene insertion reaction also proved effective at the gram-scale level. nih.gov One of the most significant demonstrations of scalability is the synthesis of the key intermediate, (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, which was successfully performed on a 100-gram scale, yielding 50% of the product over a three-step sequence. lew.roresearchgate.net Furthermore, an electrochemical method for producing 3-acyl imidazo[1,5-a]pyridines was successfully scaled to a 10 mmol reaction, yielding 62% of the product, indicating the potential for larger-scale electrosynthesis. nih.gov

Chemical Reactivity and Derivatization Strategies of the Imidazo 1,5 a Pyridine Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[1,5-a]pyridine (B1214698) Core

The imidazo[1,5-a]pyridine system possesses a unique electronic nature that allows for both electrophilic and nucleophilic substitution reactions, providing avenues for direct functionalization of the core structure.

Nucleophilic Reactions: The imidazo[1,5-a]pyridine nucleus can act as a nucleophile. The nitrogen atom in the pyridine-like portion of the molecule, with its sp2 hybridized lone pair of electrons, can participate in nucleophilic attacks. youtube.com This reactivity is demonstrated in N-alkylation reactions, where treatment with electrophiles like iodomethane (B122720) in polar solvents such as acetonitrile (B52724) or methanol (B129727) affords the corresponding imidazo[1,5-a]pyridinium salts in high yields. auctr.edu

A notable example of nucleophilic addition to the carbon framework is the reaction of imidazo[1,5-a]pyridine with ninhydrin (B49086). This reaction can lead to the formation of both mono- and bis-adducts through nucleophilic attack at the C-1 and C-3 positions of the imidazo[1,5-a]pyridine ring. researchgate.net The reaction with equimolar amounts of the reactants yields a mixture of the 1- and 3-monomeric adducts, while using two equivalents of ninhydrin results in the formation of a 1,3-bis-adduct. researchgate.net

Electrophilic Reactions: The imidazo[1,5-a]pyridine scaffold can also undergo reactions with electrophiles. A method for the synthesis of the core itself involves the reaction of 2-(aminomethyl)pyridines with nitroalkanes that are electrophilically activated by a mixture of phosphorous acid in polyphosphoric acid. beilstein-journals.org This reaction proceeds through the initial nucleophilic attack of the amine on the activated nitroalkane, followed by cyclization and aromatization to yield the substituted imidazo[1,5-a]pyridine. beilstein-journals.org

Carbon-Hydrogen (C-H) Functionalization Reactions for Diversification

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the diversification of the imidazo[1,5-a]pyridine scaffold, often circumventing the need for pre-functionalized starting materials. nih.gov

A significant advancement in this area is the development of metal-free C-H functionalization strategies. nih.govacs.org One such method employs formaldehyde (B43269) as both a solvent and a carbon source to insert a methylene (B1212753) group, effectively bridging two imidazo[1,5-a]pyridine molecules. This reaction proceeds via the functionalization of the C(sp2)-H bond at room temperature in an aerobic environment. acs.org This strategy has been successfully extended to other alkyl and aryl aldehydes, demonstrating its versatility in creating C(sp2)–C(sp3)–C(sp2) linkages. nih.govacs.org

Another approach to C-H functionalization leading to the formation of the imidazo[1,5-a]pyridine ring system is through an I2-mediated sp3 C-H amination reaction. rsc.org This transition-metal-free method involves the oxidative annulation of readily available 2-pyridyl ketones and alkylamines, providing a direct route to a variety of substituted imidazo[1,5-a]pyridines. rsc.org

These C-H functionalization reactions represent a move towards more sustainable and efficient synthetic protocols in heterocyclic chemistry.

Cross-Coupling Reactions for Peripheral Decoration

Palladium-catalyzed cross-coupling reactions are indispensable for the peripheral decoration of the imidazo[1,5-a]pyridine core, allowing for the introduction of a wide range of substituents with high precision and efficiency. nih.govnih.gov

A key application lies in the synthesis of specialized ligands for catalysis. For instance, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, which are valuable in Suzuki-Miyaura cross-coupling reactions for preparing sterically hindered biaryl compounds, are synthesized via a palladium-catalyzed phosphination. nih.govrsc.org The synthesis starts with the iodination of the imidazo[1,5-a]pyridine scaffold at the 1-position, followed by a palladium-catalyzed reaction with various phosphines. nih.gov

Furthermore, imidazo[1,5-a]pyridine-based N-heterocyclic carbenes (NHCs) have been developed as ligands for palladium. Well-defined, air- and moisture-stable [(NHC)Pd(cinnamyl)Cl] complexes featuring an imidazo[1,5-a]pyridin-3-ylidene (ImPy) ligand serve as versatile and highly reactive precatalysts for a range of cross-coupling reactions. nih.gov These catalysts activate quickly to form the monoligated Pd(0) species. nih.gov The synthesis of these advanced ligands can be scaled up, for example, through a Ni-catalyzed Kumada cross-coupling to introduce substituents at the C5-position of the imidazo[1,5-a]pyridin-3-ylidene ligand without the need for chromatographic purification. nih.gov

Table 1: Examples of Cross-Coupling Reactions on the Imidazo[1,5-a]pyridine Scaffold

Reaction TypeReactantsCatalyst/ConditionsProductReference
Suzuki-Miyaura1-Iodoimidazo[1,5-a]pyridine, PhosphinesPalladium catalyst, DIPPF1-Phosphinoimidazo[1,5-a]pyridine ligands nih.gov
KumadaC5-substituted imidazo[1,5-a]pyridin-3-ylidene precursorNickel catalystC5-substituted ImPy ligands nih.gov

Synthesis of Bridged Imidazo[1,5-a]pyridine Dimers and Oligomers

The synthesis of molecules containing multiple imidazo[1,5-a]pyridine units, such as dimers and oligomers, has garnered interest for applications in materials science and as ligands for catalysis. nih.gov

A straightforward and metal-free method has been developed for the synthesis of methylene-bridged bis-imidazo[1,5-a]pyridines. nih.govacs.org This reaction utilizes formaldehyde or other aldehydes to link two imidazo[1,5-a]pyridine molecules through a methylene bridge. The key step is a C(sp2)-H functionalization reaction that forms a C(sp2)–C(sp3)–H–C(sp2) bond. nih.gov This method has been shown to be effective for a variety of substituted imidazo[1,5-a]pyridines, affording the corresponding dimers in moderate to good yields. acs.org For example, the reaction of 3-(pyridin-2-yl)imidazo[1,5-a]pyridine with formaldehyde yields bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane. nih.gov

Table 2: Synthesis of a Methylene-Bridged Imidazo[1,5-a]pyridine Dimer

Starting MaterialReagentProductYieldReference
3-(Pyridin-2-yl)imidazo[1,5-a]pyridineFormaldehydeBis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane83% nih.gov

These bridged structures have been demonstrated to act as ligands, highlighting their potential for creating novel coordination complexes and functional materials. nih.gov

Chiral Imidazo[1,5-a]pyridine Derivative Synthesis

The development of chiral derivatives of imidazo[1,5-a]pyridine is crucial for applications in asymmetric catalysis and medicinal chemistry.

A notable advancement is the synthesis of a new class of chiral N-heterocyclic carbene (NHC) ligands based on an imidazo[1,5-a]pyridine-3-ylidene backbone fused to a chiral oxazoline (B21484) auxiliary. acs.org The synthesis of these ligands is modular and starts from commercially available materials. A key step involves a microwave-assisted condensation between a cyano-substituted imidazolium (B1220033) salt and a variety of chiral 2-amino alcohols, which installs the chiral oxazoline moiety. acs.org

These chiral bidentate NHC-oxazoline ligands form stable complexes with rhodium(I). These complexes have proven to be highly efficient catalysts for the enantioselective hydrosilylation of a broad range of ketones, achieving high enantiomeric excesses. acs.org

Another strategy to incorporate chirality involves a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde, which allows for the inclusion of chiral substituents to produce chiral imidazo[1,5-a]pyridinium ions. organic-chemistry.org

Table 3: Chiral Imidazo[1,5-a]pyridine-Based Catalysis

Chiral Ligand TypeMetalApplicationKey Synthetic StepReference
Imidazo[1,5-a]pyridine-oxazoline NHCRhodium(I)Enantioselective hydrosilylation of ketonesMicrowave-assisted condensation with chiral 2-amino alcohols acs.org

Advanced Spectroscopic and Structural Characterization of Imidazo 1,5 a Pyridine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the imidazo[1,5-a]pyridine (B1214698) scaffold. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment and differentiation between potential isomers, such as the related imidazo[1,2-a]pyridine (B132010) system. dtic.milrsc.org

In the ¹H NMR spectrum of an imidazo[1,5-a]pyridine derivative, the protons on the fused ring system exhibit characteristic chemical shifts and coupling patterns. For instance, in derivatives of the parent imidazo[1,2-a]pyridine, protons on the pyridine (B92270) ring typically appear as doublets and triplets in the aromatic region, with their precise location influenced by the electronic effects of substituents. tci-thaijo.orgrsc.org The protons on the imidazole (B134444) portion of the molecule also have distinct signals. tci-thaijo.org The integration of these signals corresponds to the number of protons, while the coupling constants (J-values) reveal connectivity between adjacent protons, which is crucial for assigning their specific positions on the heterocyclic core. rsc.orgnih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbon atoms in the heterocyclic rings resonate at characteristic positions, with quaternization or substitution causing predictable upfield or downfield shifts. dtic.milrsc.org For Imidazo[1,5-a]pyridin-3-ylmethanamine, the aminomethyl group (-CH₂NH₂) at the C3 position would introduce a characteristic signal in the aliphatic region of both ¹H and ¹³C NMR spectra, clearly distinguishing it from other isomers or analogues.

The following table presents representative NMR data for derivatives of the related imidazo[1,2-a]pyridine system, illustrating the typical chemical shifts observed.

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2-phenylimidazo[1,2-a]pyridineCDCl₃8.14 (dt, J = 6.7, 1.2 Hz, 1H), 7.98 (m, 2H), 7.88 (s, 1H), 7.67 (d, J = 9.2 Hz, 1H), 7.46 (m, 2H), 7.35 (m, 1H), 7.19 (m, 1H), 6.80 (td, J = 6.7, 0.9 Hz, 1H) rsc.org145.7, 145.6, 133.6, 128.7, 128.0, 126.1, 125.6, 124.7, 117.5, 112.5, 108.1 rsc.org
2-(4-bromophenyl)imidazo[1,2-a]pyridineCDCl₃8.10 (d, 6.9 Hz, 1H), 7.87 (s, 1H), 7.85 (d, 8.3 Hz, 2H), 7.62 (d, 9.0 Hz, 1H), 7.57 (d, 8.6 Hz, 2H), 7.18 (m, 1H), 6.80 (t, 6.9 Hz, 1H) tci-thaijo.org145.8, 144.7, 132.6, 131.7, 127.7, 125.5, 125.1, 122.0, 117.7, 112.8, 108.1 tci-thaijo.org
7-methyl-2-phenylimidazo[1,2-a]pyridineCDCl₃7.99 (m, 3H), 7.77 (s, 1H), 7.44 (m, 2H), 7.34 (m, 1H), 6.61 (dd, J = 6.7, 1.8 Hz, 1H), 2.40 (s, 3H) rsc.org145.3, 144.1, 135.7, 133.8, 128.7, 127.8, 125.9, 124.7, 115.8, 115.1, 107.5, 21.4 rsc.org

This table presents data for imidazo[1,2-a]pyridine derivatives to illustrate typical spectral regions.

Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Solid-State Structure

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the absolute configuration and conformation of the molecule in the solid state.

For imidazo[1,5-a]pyridine derivatives, X-ray analysis confirms the planarity of the fused heterocyclic ring system and determines the orientation of substituents. nih.govresearchgate.net For example, in the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the imidazo[1,2-a]pyridine moiety is nearly planar. researchgate.net The analysis also elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.govresearchgate.net These interactions are crucial for understanding the solid-state properties of the material.

While a crystal structure for this compound is not publicly available, analysis of related compounds provides insight into the expected structural features. The table below lists crystallographic data for a representative imidazo[1,2-a]pyridine derivative.

Parameter Value for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol researchgate.net
Formula C₉H₁₀N₂O
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.2312 (4)
b (Å) 12.1895 (4)
c (Å) 11.5947 (4)
β (°) ** 108.235 (2)
Volume (ų) **1504.64 (9)
Key Feature Molecules form inversion dimers via O—H⋯N hydrogen bonds. researchgate.net

This table presents data for an imidazo[1,2-a]pyridine derivative to illustrate the type of information obtained from X-ray diffraction.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This precision allows for the calculation of a unique elemental composition, which serves as a definitive confirmation of the chemical formula.

For this compound, the molecular formula is C₈H₉N₃. The theoretical exact mass of its protonated form, [M+H]⁺, can be calculated with high precision. Experimental HRMS analysis of a synthesized sample should yield an m/z value that matches the theoretical value to within a few parts per million (ppm), thus confirming the elemental composition. rsc.orgnih.govacs.org This technique is routinely used to verify the identity of newly synthesized imidazo[1,5-a]pyridine derivatives. rsc.orgnih.govtandfonline.com

Parameter Value for this compound Value for 2-phenylimidazo[1,2-a]pyridine rsc.org
Molecular Formula C₈H₉N₃C₁₃H₁₀N₂
Adduct [M+H]⁺[M+H]⁺
Calculated m/z 148.0869195.0922
Observed m/z Not Available195.0920

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

In the FT-IR spectrum of this compound, specific peaks would confirm the presence of its key structural components. The N-H stretching vibrations of the primary amine group (-NH₂) would typically appear as one or two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations of the imidazo[1,5-a]pyridine core would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the fused aromatic rings would generate a series of characteristic peaks in the 1400-1650 cm⁻¹ region. nih.gov The C-N stretching of the aminomethyl group would also be present in the fingerprint region (typically 1000-1300 cm⁻¹).

The table below summarizes the expected FT-IR absorption bands for the key functional groups in this compound, based on data from related compounds. nih.govresearchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Data (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3300 - 35003402 (broad) nih.gov
Aromatic RingC-H Stretch3000 - 31003168, 3136, 3110, 3090, 3054 nih.gov
Fused HeterocycleC=C and C=N Stretch1400 - 16501650, 1586, 1568, 1516 nih.gov
Aliphatic C-HC-H Stretch2850 - 29602952, 2922 nih.gov

Reference data is from a related imidazo[1,5-a]pyridinium salt to illustrate typical absorption regions.

Spectrophotometric Analysis of Electronic Absorption and Emission Properties

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic properties of molecules. Imidazo[1,5-a]pyridine derivatives are known to be fluorescent and are of interest for applications in materials science and bio-imaging. researchgate.netrsc.orgnih.gov Their photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift (the difference between the absorption and emission maxima), can be tuned by modifying the substituents on the core structure. tandfonline.commdpi.com

The UV-Vis absorption spectrum of imidazo[1,5-a]pyridines typically shows multiple bands corresponding to π-π* electronic transitions within the conjugated system. rsc.orgunito.it For many derivatives, absorption bands are observed in the range of 250-460 nm. unito.it Upon excitation at an appropriate wavelength, these compounds often exhibit fluorescence, with emission maxima that can range from blue to yellow depending on the specific structure and solvent environment. rsc.orgtum.de Many imidazo[1,5-a]pyridines are characterized by a large Stokes shift, which is a desirable property for applications like fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.netmdpi.commdpi.comrsc.org The introduction of an aminomethyl group at the C3 position would be expected to influence these electronic properties.

The following table provides examples of photophysical data for several substituted imidazo[1,5-a]pyridine compounds.

Compound Solvent Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Stokes Shift (cm⁻¹)
1,3-diphenyl-imidazo[1,5-a]pyridine derivative (BPy-1)Toluene~380~528~7000 rsc.orgrsc.org
1,3-diphenyl-imidazo[1,5-a]pyridine derivative (BPy-2)Toluene~380~519~7000 rsc.orgrsc.org
Pyridyl-imidazo[1,5-a]pyridine derivative (Compound 1)Toluene~325~480> 5000 mdpi.comnih.gov
Pyridyl-imidazo[1,5-a]pyridine derivative (Compound 5)Toluene~305~480> 5000 mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations of Imidazo 1,5 a Pyridine Systems

Molecular Dynamics (MD) Simulations for Conformational Studies and Ligand-Target Interactions

No specific Molecular Dynamics (MD) simulation studies were found for Imidazo[1,5-a]pyridin-3-ylmethanamine. Consequently, there is no available data on its conformational landscape or its specific interactions with biological targets. MD simulations are a powerful tool for understanding the dynamic behavior of a molecule and its binding modes with proteins, but such investigations have not been published for this compound.

Quantum Mechanics (QM) Calculations for Reaction Mechanism Elucidation

Information regarding the use of Quantum Mechanics (QM) calculations to elucidate the reaction mechanisms involved in the synthesis or reactions of this compound is not present in the surveyed literature. QM methods are essential for detailing the energetic pathways of chemical reactions, but their application to this specific molecule has not been reported.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

No computational studies predicting the regioselectivity or stereoselectivity of synthetic transformations involving this compound were identified. Theoretical predictions are valuable for guiding synthetic efforts to achieve specific isomers, but this level of computational analysis has not been documented for this compound.

Biological and Biomedical Research Applications of Imidazo 1,5 a Pyridine Derivatives

Enzyme Inhibition Studies and Mechanistic Investigations

Derivatives of the Imidazo[1,5-a]pyridine (B1214698) core structure have been synthesized and evaluated for their inhibitory effects against various enzymes and their roles in critical signaling pathways.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

The enzyme Glycogen Synthase Kinase-3 Beta (GSK-3β) is a well-recognized target in the research of treatments for numerous diseases. In an effort to develop GSK-3β inhibitors with improved central nervous system (CNS) permeability, researchers have designed and synthesized novel imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide (B12968190) derivatives. drugbank.comnih.gov These compounds were developed from an earlier series of 1H-indazole-3-carboxamide inhibitors which, despite having good GSK-3β inhibition activity, had poor CNS permeability. drugbank.comnih.gov

The design of the new imidazo[1,5-a]pyridine derivatives was guided by structure-based approaches and the fine-tuning of physicochemical properties to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles. drugbank.comnih.gov While the new compounds demonstrated nanomolar inhibition activity, they showed a reduction in potency compared to the original indazole-based derivatives. drugbank.comnih.gov Molecular dynamics and quantum mechanics-based investigations, along with NMR studies, helped to understand the structure-activity relationship. drugbank.com These studies highlighted the critical role of an acidic hydrogen on the central core for tight interaction within the ATP-binding pocket of the enzyme, which is crucial for high GSK-3β affinity. drugbank.com A co-crystal structure of one of the imidazo[1,5-a]pyridine-3-carboxamide derivatives (compound 16) with the human GSK-3β enzyme confirmed the computational models. drugbank.com

Compound Class Target Potency Key Findings
Imidazo[1,5-a]pyridine-1-carboxamides GSK-3β Nanomolar Designed for improved CNS permeability. drugbank.comnih.gov

Tubulin Polymerization Inhibition and Microtubule Assembly Disruption

A series of hybrid compounds combining imidazo[1,5-a]pyridine and benzimidazole (B57391) moieties have been synthesized and assessed for their potential as anticancer agents by targeting tubulin polymerization. nih.gov Several of these hybrids displayed significant cytotoxic activity against a panel of human tumor cell lines. nih.gov

Notably, compounds designated as 5d and 5l were identified as potent inhibitors. nih.gov Further investigation revealed that these compounds induce cell death by apoptosis and cause cell cycle arrest in the G2/M phase. nih.gov Their mechanism of action was confirmed through tubulin polymerization assays, which showed that they effectively inhibit microtubule assembly in human breast cancer cells (MCF-7). nih.gov Molecular docking simulations further supported these findings, predicting that compounds 5d and 5l bind to the colchicine (B1669291) binding site of tubulin. nih.gov

Table 2: Tubulin Polymerization Inhibitory Activity

Compound IC50 (Tubulin Polymerization Assay) Cytotoxic Activity (GI50 Range)
5d 3.25 μM 1.06 to 14.9 μM

| 5l | 1.71 μM | 0.43 to 7.73 μM |

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway Modulation

The same imidazo[1,5-a]pyridine-benzimidazole hybrids that inhibit tubulin polymerization were also found to modulate the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. nih.gov Treatment of cancer cells with these compounds led to a marked decrease in the levels of phosphorylated PTEN (p-PTEN) and phosphorylated Akt (p-AKT). nih.gov This dual-action capability, inhibiting both tubulin polymerization and the PI3K/Akt pathway, makes these compounds interesting candidates for further anticancer research. nih.govresearchgate.net Importantly, these compounds did not show significant inhibition of normal human embryonic kidney cells (HEK-293). nih.gov

Cyclooxygenase-2 (COX-2) Inhibitory Activity

Research on the cyclooxygenase-2 (COX-2) inhibitory activity of imidazopyridine scaffolds has been conducted. However, the available scientific literature primarily focuses on imidazo[1,2-a]pyridine (B132010) and imidazo[2,1-b]thiazole (B1210989) derivatives as selective COX-2 inhibitors. These studies have identified potent compounds within those specific isomeric classes. At present, detailed research findings and data tables on the COX-2 inhibitory activity of imidazo[1,5-a]pyridine derivatives are not available in the provided search results.

Phosphodiesterase 10A (PDE10A) Inhibition and Selectivity Profiling

The development of phosphodiesterase 10A (PDE10A) inhibitors has been an active area of research for potential treatments of neuropsychiatric disorders. Scientific investigations have led to the discovery of potent and selective inhibitors based on various heterocyclic scaffolds. The available research highlights the discovery of novel imidazo[4,5-b]pyridines and imidazo[1,5-a]pyrido[3,2-e]pyrazines as potent PDE10A inhibitors, with some compounds exhibiting nanomolar activity. drugbank.comnih.gov However, specific studies detailing the PDE10A inhibitory activity and selectivity profiles for derivatives of the imidazo[1,5-a]pyridine scaffold were not found in the search results.

Insulin-Regulated Aminopeptidase (B13392206) (IRAP) Inhibition

Inhibition of insulin-regulated aminopeptidase (IRAP) has been shown to enhance cognitive functions in animal models. nih.govbenthamdirect.com A screening campaign of approximately 10,000 compounds led to the identification of novel small-molecule inhibitors of IRAP's enzymatic activity, including a series based on the imidazo[1,5-a]pyridine scaffold. nih.govbenthamdirect.com

Subsequent research involved the chemical synthesis and analysis of 48 of these imidazo[1,5-a]pyridine-based inhibitors to establish structure-activity relationships (SAR) and characterize their initial physicochemical properties. nih.gov The studies identified their mode of action as non-competitive inhibitors. nih.gov The most effective compound from this series displayed an IC50 value of 1.0 µM. nih.govbenthamdirect.com An initial hypothesis suggested that a central urea (B33335) moiety's carbonyl group might mimic substrate binding to the catalytic Zn2+ ion in the active site. However, the high selectivity of these compounds against the related aminopeptidase N (APN) challenges this idea, leading to an alternative consideration of an allosteric binding model. nih.gov

Table 3: IRAP Inhibitory Activity of Selected Imidazo[1,5-a]pyridine Derivatives

Compound IC50 Inhibition Pattern
Hit Compound (1a ) 2.9 μM Non-competitive

Cellular Biology and Antiproliferative Effects

The imidazo[1,5-a]pyridine scaffold has been identified as a valuable pharmacophore in the development of novel anticancer agents. Researchers have synthesized various derivatives and evaluated their effects on cancer cell proliferation, the cell cycle, and programmed cell death (apoptosis).

Cytotoxic Activity in Human Tumor Cell Lines (In Vitro)

Derivatives of the related imidazo[1,5-a]pyrazin-8(7H)-one class have been synthesized and assessed for their in vitro anti-proliferative efficacy against various human tumor cell lines. nih.gov These compounds were developed as inhibitors of BRD9, a subunit of a chromatin remodeling complex implicated in cancer. nih.gov Specific compounds, notably compound 27 , demonstrated potent inhibition of cell proliferation in lung carcinoma (A549) and eosinophilic leukemia (EOL-1) cell lines. nih.gov The inhibitory concentrations (IC₅₀) highlight the potential of this scaffold in targeting cancer cells. nih.gov

Similarly, various imidazo[1,2-a]pyridine derivatives have shown significant cytotoxic activity. For instance, compounds IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12 induced cytotoxicity in A549 lung cancer cells. nih.gov Another study on imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives identified compound 7d as having the highest cytotoxic potential against breast cancer (MCF-7) and colon cancer (HT-29) cells, with IC₅₀ values of 22.6 µM and 13.4 µM, respectively. nih.gov

Table 1: Cytotoxic Activity of Imidazo[1,5-a]pyrazine Derivatives

Compound Cell Line IC₅₀ (µM)
27 A549 (Lung Carcinoma) 6.12 nih.gov
27 EOL-1 (Eosinophilic Leukemia) 1.76 nih.gov
7d MCF-7 (Breast Cancer) 22.6 nih.gov
7d HT-29 (Colon Cancer) 13.4 nih.gov
28e MGC-803 (Gastric Cancer) 0.038 documentsdelivered.comnih.gov

Cell Cycle Arrest and Apoptosis Induction Mechanisms

The antiproliferative effects of imidazo[1,5-a]pyridine and related structures are often linked to their ability to interfere with the cell cycle and induce apoptosis. For the structurally related imidazo[1,2-a]pyridines, research has shown that their cytotoxic effects are mediated through these mechanisms. For example, certain novel imidazo[1,2-a]pyridine derivatives trigger apoptosis in non-small cell lung cancer by activating NADPH oxidase-mediated oxidative stress. nih.gov This leads to an impairment of the mitochondrial membrane potential by increasing the expression of pro-apoptotic proteins like BAX and BAK1, while decreasing anti-apoptotic BCL2 expression. nih.gov The process also involves the activation of caspases 9 and 3. nih.gov

Furthermore, these derivatives can induce cell cycle arrest. Increased ROS production by these compounds can promote p53-mediated cell cycle arrest. nih.gov In one study, a potent imidazo[1,2-a]pyridine derivative, compound 7d , was found to increase the population of MCF-7 cancer cells in the G0/G1 phase of the cell cycle and to induce apoptosis. nih.gov Other research has demonstrated that some imidazo[1,2-a]pyridines can block cell cycle progression at the G₂/M phase. nih.gov The Never in mitosis (NIMA) related kinase 2 (Nek2), which is involved in cell cycle regulation and apoptosis, has been identified as a target for some imidazo[1,2-a]pyridine derivatives. documentsdelivered.comnih.gov

Receptor Binding and Modulation Studies (e.g., 5-HT4R, CB2, GABA, Benzodiazepine)

The imidazo[1,5-a]pyridine scaffold is a key component in ligands designed to interact with various receptors in the central nervous system.

5-HT4R: Imidazo[1,5-a]pyridine derivatives have been designed as partial agonists for the 5-hydroxytryptamine4 receptor (5-HT4R). nih.gov These agonists are being investigated for their potential in treating cognitive disorders, such as those associated with Alzheimer's disease. nih.gov Through focused structure-activity relationship (SAR) studies, compound 5a was identified as a potent, selective, and brain-penetrant 5-HT4 partial agonist. nih.gov

CB2: The cannabinoid receptor 2 (CB2) is another target for imidazopyridine derivatives. Optimization of an imidazopyridine series led to compounds with improved selectivity for the CB2 receptor over the CB1 receptor. researchgate.net This selectivity is crucial for developing therapeutic agents that can mediate analgesic and anti-inflammatory effects without the central nervous system side effects associated with CB1 activation. nih.gov Novel pyridine (B92270) derivatives have also been identified as potent and selective CB2 agonists. wustl.edunih.gov

GABA and Benzodiazepine (B76468) Receptors: The imidazo[1,5-a]pyridine framework is related to compounds that modulate γ-aminobutyric acid type A (GABA-A) receptors through the benzodiazepine binding site. mdpi.com The imidazo[1,5-a]quinoline (B8571028) scaffold has been utilized in designing ligands for the central benzodiazepine receptor (CBR). cardiff.ac.uk Furthermore, a series of 2-phenyl-imidazo[1,2-a]pyridine acetamides were synthesized and evaluated for their effects at both central (CBRs) and peripheral benzodiazepine receptors (PBRs). nih.govresearchgate.net These studies found that introducing polar substituents on the phenyl ring resulted in high affinity for PBRs. nih.gov Electrophysiological studies confirmed that these compounds could enhance GABA-evoked currents, indicating their modulatory effects occur via the CBR. nih.gov Molecular docking studies have also been used to predict the binding affinity of imidazo[1,2-a]pyridin-3-yl derivatives to the GABA-A receptor. acs.org

Table 2: Receptor Binding of Imidazo[1,5-a]pyrazine Derivative

Compound Target Binding Affinity (IC₅₀)
27 BRD9 35 nM nih.gov
29 BRD9 103 nM nih.gov

Exploration as Antimicrobial and Antiviral Agents (Preclinical)

The fused heterocyclic system of imidazopyridines has shown promise as a scaffold for developing new antimicrobial and antiviral drugs.

Antimicrobial Activity: Imidazo[1,5-a]quinoxaline (B8520501) derivatives, a closely related class of compounds, have been synthesized and evaluated for their antimicrobial properties. nih.gov Studies have established that the antimicrobial effects of these derivatives are linked to the presence of specific alkyl substituents on the pyridine and imidazo[1,5-a]quinoxaline systems. nih.gov Certain compounds in this class demonstrated effective bacteriostatic and fungistatic activities, with minimum inhibitory concentration (MIC) values comparable to reference drugs. nih.gov Other related structures, such as imidazo[4,5-b]pyridine derivatives, have also been tested against bacteria like Escherichia coli and Bacillus cereus, showing that Gram-positive bacteria were more sensitive to these compounds. mdpi.comresearchgate.net

Antiviral Activity: While much of the antiviral research has focused on the imidazo[1,2-a]pyridine isomer, the potential of the broader imidazopyridine class is recognized. For instance, specific imidazo[1,2-a]pyridines bearing a thioether side chain have demonstrated high activity against human cytomegalovirus and varicella-zoster virus. nih.gov Additionally, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been investigated as potential inhibitors of SARS-CoV-2 cell entry. nih.gov

Table 3: Antimicrobial Activity of Imidazo[1,5-a]quinoxaline Derivatives

Compound Organism MIC (µg/mL)
3d Staphylococcus aureus 3.12 nih.gov
3e Staphylococcus aureus 3.12 nih.gov
3m Staphylococcus aureus 6.25 nih.gov
3n Staphylococcus aureus 6.25 nih.gov

Rational Design and Structure-Activity Relationship (SAR) Optimization for Bioactive Derivatives

The rational design and systematic exploration of structure-activity relationships (SAR) are fundamental to optimizing the therapeutic potential of imidazo[1,5-a]pyridine derivatives. nih.gov

For the development of 5-HT4R partial agonists, a focused SAR and optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties led to the discovery of a lead compound with good efficacy. nih.gov This highlights the importance of methodical structural modifications to enhance potency and selectivity.

In the design of BRD9 inhibitors based on the imidazo[1,5-a]pyrazin-8(7H)-one scaffold, docking studies were performed to elucidate the SAR. nih.gov These computational models help explain how different substituents on the core structure interact with the target protein, guiding the synthesis of more potent inhibitors. nih.gov

Similarly, extensive SAR studies have been conducted on imidazo[1,2-a]pyridine derivatives to develop inhibitors for targets like the Nek2 kinase, which is implicated in cancer. documentsdelivered.comnih.gov These studies provide a clear vision for medicinal chemists to design new therapeutic agents by identifying which functional groups and structural modifications lead to improved biological activity. researchgate.netresearchgate.net The selection of molecular structures through a structure-based drug design approach is a key strategy for developing new pharmacologically active agents. nih.gov This involves analyzing how factors like polarity and molecular size influence the bioactivity of the derivatives. nih.gov

Applications in Materials Science and Catalysis

Ligand Design and Coordination Chemistry

The imidazo[1,5-a]pyridine (B1214698) structure serves as a versatile platform for creating ligands for various metal complexes. nih.gov Its derivatives can coordinate with a wide array of transition metals, including palladium (Pd), rhodium (Rh), nickel (Ni), copper (Cu), silver (Ag), and gold (Au), leading to complexes with distinct coordination patterns and functionalities. incemc.roresearchgate.netdntb.gov.uaacs.org

N-Heterocyclic Carbene (NHC) Ligands in Organometallic Catalysis

Derivatives of the imidazo[1,5-a]pyridine core are effective precursors for N-heterocyclic carbenes (NHCs), specifically imidazo[1,5-a]pyridin-3-ylidenes. incemc.rorsc.org These NHCs are a class of ligands prized in homogeneous catalysis for their strong σ-donor properties and tunable steric environments. organic-chemistry.org An efficient, single-step, three-component coupling reaction involving substituted picolinaldehydes, amines, and formaldehyde (B43269) can produce the necessary imidazo[1,5-a]pyridinium salt precursors in high yields under mild conditions. organic-chemistry.org This method simplifies the synthesis of these valuable ligands, including chiral and multidentate versions. organic-chemistry.org

Imidazo[1,5-a]pyridin-3-ylidene ligands exhibit distinct electronic characteristics compared to more conventional NHCs. rsc.org Studies using rhodium complexes and selenium adducts have revealed that these ligands possess strong π-accepting character. rsc.org This is attributed to a hybrid accepting orbital formed from the carbene's vacant p-orbital and a π* orbital of the pyridine (B92270) ring. rsc.org This enhanced π-accepting ability influences the electronic properties of the metal center, which can be leveraged in catalytic processes. rsc.org

Metal Complex Formation and Catalytic Activity

The NHC ligands derived from imidazo[1,5-a]pyridines readily form stable complexes with various transition metals, which have demonstrated significant catalytic activity. For instance, chiral imidazo[1,5-a]pyridinium salts with thioether-functionalized side chains react with silver(I) oxide to form silver carbenes, which then act as transfer agents to synthesize palladium and rhodium complexes. researchgate.net These palladium complexes have shown high efficiency in asymmetric allylic alkylation reactions, achieving up to 91% enantiomeric excess. researchgate.net

In another key application, nickel(II) dichloride complexes featuring a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligand serve as catalyst precursors for synthesizing acrylates from ethylene (B1197577) and carbon dioxide (CO₂). dntb.gov.uamdpi.com X-ray diffraction analysis of these nickel complexes confirmed a monomeric, distorted tetrahedral geometry with a six-membered chelate ring structure formed by the C,N-bidentate ligand. dntb.gov.ua These catalysts, particularly those with tert-butyl substituents, demonstrated notable activity, which could be further enhanced by adding monodentate phosphines. dntb.gov.ua The literature also describes the synthesis of numerous Au(I) and Ag(I) complexes with imidazo[1,5-a]pyridin-3-ylidene ligands. incemc.ro

Table 1: Catalytic Applications of Imidazo[1,5-a]pyridine-based Metal Complexes
Metal ComplexCatalytic ReactionKey FindingReference
Palladium-NHCAsymmetric Allylic AlkylationAchieved up to 91% enantiomeric excess, showing strong influence of the heterocycle on asymmetric induction. researchgate.net
Nickel(II)-NHC (py-ImPy)Acrylate (B77674) Synthesis from Ethylene and CO₂Complexes with tert-butyl substituents showed noticeable catalytic activity (up to 108% acrylate yield), which increased to 845% with phosphine (B1218219) additives. dntb.gov.ua
Rhodium-NHCPolymerization of PhenylacetyleneDemonstrated the strong π-accepting character of the imidazo[1,5-a]pyridin-3-ylidene ligand. rsc.org

Boron Complexes as Luminescent Materials

Imidazo[1,5-a]pyridine ligands have been used to create highly luminescent materials through complexation with boron. researchgate.net Researchers have synthesized two-coordinate boron complexes using N,N-type bidentate imidazo[1,5-a]pyridine ligands. researchgate.net These complexes exhibit a blue emission in solution with good quantum yields. researchgate.net Theoretical and transient absorption studies indicate that the luminescence originates from an intramolecular charge transfer process, making these boron complexes promising candidates for various optical applications. researchgate.net

Photonic and Optoelectronic Material Applications

The inherent photophysical properties of the imidazo[1,5-a]pyridine scaffold make it a prime candidate for developing materials used in photonics and optoelectronics. incemc.ronih.gov These compounds are noted for their stability and emissive characteristics. nih.govresearchgate.net

Fluorescent Probes and Labeling Agents for Cell Imaging and Sensing

The compact and stable structure of imidazo[1,5-a]pyridine, combined with its notable photophysical properties, makes it an excellent scaffold for fluorescent probes. nih.govresearchgate.net These probes are used for studying membrane dynamics, which is crucial for monitoring cell health. nih.gov Several imidazo[1,5-a]pyridine-based fluorophores have been synthesized that exhibit significant solvatochromic behavior, meaning their fluorescence color changes with the polarity of the solvent, making them suitable as membrane probes. nih.govresearchgate.net These probes have been shown to successfully insert into the lipid bilayer of liposomes, which serve as artificial cell membrane models. nih.gov

Derivatives have been specifically designed for high-sensitivity and high-selectivity detection of biologically important molecules. For example, probes have been developed for imaging cysteine in living cells and zebrafish. bohrium.com Another near-infrared (NIR) fluorescent probe based on an imidazo[1,5-a]pyridine-benzopyrylium structure was designed to monitor sulfur dioxide (SO₂) in the mitochondria of living cells, exhibiting an ultra-large Stokes shift of 460 nm. mdpi.com

Table 2: Imidazo[1,5-a]pyridine-based Fluorescent Probes
Probe TypeTarget Analyte/ApplicationKey FeatureReference
Solvatochromic FluorophoresCell Membrane ProbesSuccessful intercalation in lipid bilayers; fluorescence properties are sensitive to the environment. nih.govresearchgate.net
IP-NBDCysteine (Cys) / Homocysteine (Hcy)Dual-emission probe with high sensitivity and selectivity for imaging in living cells. bohrium.com
IPB-RL-1 (Benzopyrylium-based)Sulfur Dioxide (SO₂)Near-infrared (NIR) ratiometric probe with an ultra-large Stokes shift (460 nm) for mitochondrial imaging. mdpi.com

Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Layer Field Effect Transistors (FETs)

The unique photophysical properties of imidazo[1,5-a]pyridines have led to their exploration in optoelectronic devices. incemc.ro They are considered potential materials for use in organic light-emitting diodes (OLEDs) and organic thin-layer field-effect transistors (FETs). incemc.ro

Specifically, donor-π-acceptor push-pull fluorophores incorporating a 1,3-diphenylimidazo[1,5-a]pyridine donor have been synthesized. rsc.org These molecules exhibit strong greenish-yellow emission with high quantum yields (up to 93% in the solid state) and have been successfully used as organic downconverter materials in hybrid white light-emitting diodes (WLEDs). rsc.org The resulting WLEDs demonstrated excellent luminous efficiency and a high color rendering index (CRI) of approximately 90. rsc.org The development of light-emitting field-effect transistors (LE-FETs) is an active area of research, with new device structures being proposed that combine organic semiconductor layers with metal oxides to enhance emission. nih.gov The properties of imidazo[1,5-a]pyridine derivatives make them suitable candidates for the organic semiconductor layer in such advanced devices. incemc.ro

Table of Mentioned Compounds

Compound Name/ClassChemical Formula/General Structure
Imidazo[1,5-a]pyridin-3-ylmethanamineC₈H₉N₃
Imidazo[1,5-a]pyridineC₇H₆N₂
Imidazo[1,5-a]pyridin-3-ylideneC₇H₅N₂ (Carbene)
Pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy)Bidentate NHC ligand
4-nitro-7-(4-(1-phenylimidazo[1,5-a]- pyridin-3-yl)phenoxy)benzo[c] researchgate.netbohrium.comrsc.orgoxadiazole (IP-NBD)C₂₇H₁₇N₅O₃
Imidazo[1,5-a]pyridine Benzopyrylium-Based Probe (IPB-RL-1)Complex Donor-Acceptor Structure
1,3-diphenylimidazo[1,5-a]pyridineC₁₉H₁₄N₂
Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methaneC₂₇H₂₀N₄

Tunable Luminescent Properties and Large Stokes Shifts

The imidazo[1,5-a]pyridine scaffold is a subject of significant interest in materials science due to its notable photophysical properties, particularly its capacity for tunable luminescence and the consistent observation of large Stokes shifts. rsc.orgresearchgate.net These characteristics are highly desirable for applications in optoelectronics, including as emissive layers in Organic Light Emitting Diodes (OLEDs) and light-emitting electrochemical cells. ijrpr.com The fluorescence of these compounds can be finely adjusted by modifying the substituents on the core heterocyclic ring, allowing for emissions across the visible spectrum, especially in the blue region. rsc.orgijrpr.com

Derivatives of imidazo[1,5-a]pyridine are recognized for their intense emission, high photostability, and good absolute quantum yields. rsc.orgresearchgate.net The compact and rigid structure of the imidazo[1,5-a]pyridine core contributes to these favorable luminescent properties. researchgate.netnih.gov Research has shown that the introduction of different functional groups allows for the modulation of their emission wavelengths and quantum yields. rsc.orgijrpr.com For instance, a series of donor-π-acceptor (D–π–A) push-pull fluorophores based on a 1,3-diphenylimidazo[1,5-a]pyridine donor demonstrated strong greenish-yellow emission with quantum yields around 70%. nih.gov Another derivative, designed for aggregation-induced emission (AIE), exhibited an intense greenish-yellow emission in the solid state with a remarkable absolute quantum yield of 93%. nih.gov

A key feature of imidazo[1,5-a]pyridine-based fluorophores is their characteristically large Stokes shift, often exceeding 5000 cm⁻¹. researchgate.netmdpi.com A large Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is advantageous as it minimizes self-absorption and increases the efficiency of light emission. This property has been exploited in the development of fluorescent probes. For example, a near-infrared (NIR) fluorescent probe based on an imidazo[1,5-a]pyridine donor was developed with an exceptionally large Stokes shift of 460 nm. organic-chemistry.org Another probe designed for detecting sulfite (B76179) exhibited a large Stokes shift of 174 nm. lew.ro This inherent property, combined with their tunable emissions, makes imidazo[1,5-a]pyridine derivatives highly versatile for various optical applications. researchgate.net

Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives

Derivative Type Emission Color Quantum Yield (Φ) Stokes Shift Reference
D-π-A Push-Pull Fluorophores (BPy-1, BPy-2) Greenish-Yellow ~70% ~7000 cm⁻¹ nih.gov
AIE Fluorophore (BPy-FL) Greenish-Yellow (solid) 93% Not Specified nih.gov
Asymmetric bis-imidazo[1,5-a]pyridine (Probe 3) Blue-Green 18% (in apolar solvent) >5000 cm⁻¹ mdpi.com
Symmetric dipyridil analog (Probe 4) Blue-Green 38% (in apolar solvent) >5000 cm⁻¹ mdpi.com
NIR Fluorescent Probe (IPB-RL-1) Near-Infrared Not Specified 460 nm organic-chemistry.org
Sulfite Probe (IPY-SO₂) Not Specified Not Specified 174 nm lew.ro

Chemical Building Blocks for Diverse Molecular Architectures

The imidazo[1,5-a]pyridine framework, including derivatives like this compound, serves as a crucial and versatile building block for the synthesis of a wide array of complex molecular architectures. organic-chemistry.orgrsc.org Its significance is underscored by its presence in numerous pharmaceuticals and agrochemicals. rsc.org The synthetic accessibility of the imidazo[1,5-a]pyridine core through various chemical transformations has been a subject of intensive research, leading to a multitude of methods for its construction from readily available starting materials. rsc.orgnih.gov

Modern synthetic strategies allow for the efficient, often one-pot, creation of substituted imidazo[1,5-a]pyridines. These methods include transition-metal-free reactions, such as an iodine-mediated sp³ C-H amination using 2-pyridyl ketones and alkylamines, which is operationally simple and scalable. nih.gov Copper-catalyzed reactions have also proven effective, enabling the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines to furnish multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org These synthetic routes facilitate the introduction of diverse functional groups onto the heterocyclic scaffold, enabling the construction of molecules with tailored properties. organic-chemistry.org

The utility of the imidazo[1,5-a]pyridine scaffold as a foundational element is demonstrated in its use to create more complex structures. For instance, it has been used as the donor component in sophisticated D-π-A push-pull fluorophores. nih.gov Furthermore, the amine functionality, such as that in this compound, provides a reactive handle for further elaboration. This allows for the construction of larger, more complex systems, such as peptidomimetics or ligands for coordination chemistry. The ability to readily synthesize and functionalize the imidazo[1,5-a]pyridine core makes it an invaluable platform for developing new materials and biologically active compounds.

Future Research Directions and Outlook for Imidazo 1,5 a Pyridin 3 Ylmethanamine

Development of Innovative and Sustainable Synthetic Routes

The future synthesis of Imidazo[1,5-a]pyridin-3-ylmethanamine and its derivatives will likely focus on efficiency, sustainability, and scalability. Current methods for constructing the imidazo[1,5-a]pyridine (B1214698) core often involve multi-step procedures. nih.gov Future research should aim to develop more direct and environmentally benign synthetic pathways.

One promising avenue is the advancement of one-pot reactions. For instance, a novel method for synthesizing imidazo[1,5-a]pyridine derivatives commences with (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine. lew.roresearchgate.net This approach, which involves the use of triphosgene (B27547) or thiophosgene, provides direct access to 3-substituted imidazo[1,5-a]pyridines and could be adapted for the synthesis of the target compound. lew.ro

Another key area of development is the use of greener technologies such as electrocatalysis. An electrochemical tandem sp3 (C–H) double amination has been reported for the synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines, which could potentially be modified for the synthesis of aminomethyl derivatives. nih.gov Furthermore, metal-free synthetic approaches are gaining traction. A metal-free sequential dual oxidative amination of C(sp3)-H bonds has been shown to produce imidazo[1,5-a]pyridines in very good yields. organic-chemistry.org

A recently developed method involving the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes presents a direct route to the imidazo[1,5-a]pyridine core. beilstein-journals.orgnih.gov While this method requires harsh conditions, future work could focus on optimizing the reaction conditions to improve yields and substrate scope under milder conditions. beilstein-journals.org

Table 1: Promising Synthetic Strategies for this compound

Synthetic Strategy Key Features Potential Advantages Reference
One-pot cyclization from 2-aminomethylpyridine derivatives Direct access to 3-substituted imidazo[1,5-a]pyridines. Reduced number of synthetic steps, improved efficiency. lew.ro
Electrochemical tandem amination Utilizes electrocatalysis for C-N bond formation. Green and sustainable, avoids harsh reagents. nih.gov
Metal-free oxidative amination Avoids the use of transition metal catalysts. Cost-effective and environmentally friendly. organic-chemistry.org

Advanced Functionalization Strategies for Targeted Applications

The methanamine group at the 3-position of this compound is a prime site for advanced functionalization. Future research will undoubtedly explore the selective modification of this group to tailor the compound for specific applications.

C-H functionalization represents a powerful tool for derivatization. A metal-free approach for methylene (B1212753) insertion to bridge two imidazo[1,5-a]pyridine molecules has been demonstrated, showcasing the reactivity of the core structure. nih.gov This could be extended to introduce other functionalities. The development of radical reactions for the direct functionalization of imidazo[1,2-a]pyridines, a related scaffold, also suggests potential pathways for modifying the target compound. rsc.org

The primary amine of this compound can serve as a nucleophile in a variety of reactions, allowing for the introduction of a wide range of substituents. This includes acylation, alkylation, and arylation to generate a library of derivatives for screening in different applications. The synthesis of imidazo[1,5-a]pyridine derivatives via nucleophilic substitution is a known strategy that could be applied here. auctr.edu

Interdisciplinary Research in Chemical Biology and Drug Discovery (Preclinical)

The imidazo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov Future preclinical research on this compound and its derivatives will likely focus on several key therapeutic areas.

One area of interest is in the development of novel enzyme inhibitors. For example, 1-(2-pyridyl)imidazo[1,5-a]pyridine derivatives have been identified as cysteine protease inhibitors. rsc.org The aminomethyl group of the target compound could be functionalized to interact with specific residues in enzyme active sites.

The development of anticancer agents is another promising direction. Imidazo[1,2-a]pyridine (B132010) derivatives have been investigated as covalent anticancer agents, and this concept could be explored with the imidazo[1,5-a]pyridine scaffold. nih.gov Furthermore, the PI3K/mTOR signaling pathway, a key target in cancer therapy, has been targeted with carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivatives for PET imaging, suggesting a potential diagnostic application for appropriately functionalized this compound analogues. nih.gov

The fight against infectious diseases also presents opportunities. Imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown potent antimycobacterial activity, and the structural similarities suggest that this compound derivatives could be explored for similar purposes. bio-conferences.org

Table 2: Potential Preclinical Applications of this compound Derivatives

Therapeutic Area Target Rationale Reference
Oncology Cysteine Proteases Imidazo[1,5-a]pyridine scaffold has shown inhibitory activity. rsc.org
Oncology PI3K/mTOR Pathway Related imidazo[1,2-a]pyridines are effective inhibitors. nih.gov

Expansion into Novel Material Science Applications

The unique photophysical properties of imidazo[1,5-a]pyridines make them attractive candidates for applications in material science. rsc.orgresearchgate.net The development of this compound derivatives could lead to novel materials with tailored optical and electronic properties.

One promising area is the development of new fluorophores. Imidazo[1,5-a]pyridine–benzilimidazole conjugated systems have been shown to be efficient greenish-yellow fluorophores with applications in white light-emitting diodes (WLEDs) and anticounterfeiting. rsc.org The aminomethyl group of the target compound could be used to attach other chromophores to create novel donor-acceptor systems with unique emissive properties.

The ability of the imidazo[1,5-a]pyridine scaffold to participate in the formation of coordination polymers is another exciting research direction. mdpi.com The nitrogen atoms in the heterocyclic core and the exocyclic amine of this compound can act as ligands for metal ions, leading to the formation of one-, two-, or three-dimensional coordination networks with interesting structural and functional properties. mdpi.com

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new applications for this compound.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of novel derivatives, guiding synthetic efforts towards compounds with desired characteristics. nih.gov For instance, computational studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives have been used to understand their structure-reactivity relationships. nih.gov Similar approaches can be applied to the target compound to predict its reactivity and photophysical properties.

Molecular docking and molecular dynamics simulations will be invaluable in the context of drug discovery. These methods can be used to predict the binding modes of this compound derivatives to biological targets, helping to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov Computational studies have been successfully used to investigate pyridine (B92270)/pyrimidine substituted imidazol-5-one analogs as HIV-1 reverse transcriptase inhibitors, demonstrating the power of these techniques. nih.gov

By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space accessible from this compound and unlock its full potential in a wide range of scientific and technological fields.

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